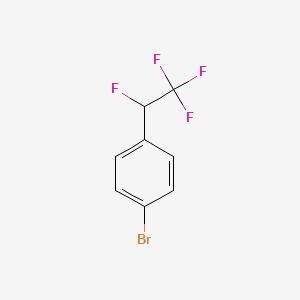

1-Bromo-4-(1,2,2,2-tetrafluoroethyl)benzene

CAS No.: 189762-23-0

Cat. No.: VC6488696

Molecular Formula: C8H5BrF4

Molecular Weight: 257.026

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189762-23-0 |

|---|---|

| Molecular Formula | C8H5BrF4 |

| Molecular Weight | 257.026 |

| IUPAC Name | 1-bromo-4-(1,2,2,2-tetrafluoroethyl)benzene |

| Standard InChI | InChI=1S/C8H5BrF4/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H |

| Standard InChI Key | JXTZLWKHBFQRTA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(C(F)(F)F)F)Br |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-bromo-4-(1,2,2,2-tetrafluoroethyl)benzene is C₈H₅BrF₄, with a molecular weight of 273.02 g/mol (inferred from ). The benzene ring is substituted at the para position with a bromine atom and a 1,2,2,2-tetrafluoroethyl group (–CF₂CF₂H). This substituent introduces significant steric and electronic effects:

-

Electron-withdrawing nature: The fluorine atoms increase the polarity of the C–F bonds, rendering the ethyl group highly electronegative. This effect deactivates the benzene ring, directing further electrophilic substitutions to the meta position.

-

Conformational rigidity: The tetrafluoroethyl group’s compact structure reduces rotational freedom, potentially influencing crystallinity and solubility .

Key structural parameters from analogous compounds include:

| Property | Value (Analog Data) | Source |

|---|---|---|

| Boiling point | 195–196°C (tetrafluoroethoxy analog) | |

| Density (25°C) | 1.628 g/mL | |

| Refractive index (20°C) | 1.460 |

Synthesis and Manufacturing

Electrophilic Aromatic Substitution

The synthesis likely follows a two-step process:

-

Introduction of the tetrafluoroethyl group:

-

Friedel-Crafts alkylation using 1,2,2,2-tetrafluoroethyl chloride in the presence of Lewis acids (e.g., AlCl₃).

-

Alternative routes may involve Ullmann coupling or direct fluorination of pre-functionalized ethylbenzene derivatives.

-

-

Bromination:

-

Electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) under controlled conditions. The electron-withdrawing tetrafluoroethyl group directs bromination to the para position relative to itself.

-

Purification and Characterization

-

Distillation: High-purity isolates are obtained via fractional distillation under reduced pressure (e.g., 195–196°C ).

-

Spectroscopic analysis:

-

¹H NMR: Aromatic protons resonate at δ 7.4–7.6 ppm, while the –CF₂CF₂H group shows a triplet near δ 4.2 ppm (J = 12 Hz).

-

¹⁹F NMR: Distinct signals for the four fluorine atoms appear between δ -70 to -120 ppm.

-

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with a flash point of 190°F (87.8°C) . Decomposition occurs above 250°C, releasing toxic fumes of hydrogen fluoride and bromine.

Solubility and Reactivity

-

Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water (<0.1 g/L at 25°C).

-

Reactivity:

Applications in Industrial and Academic Research

Pharmaceutical Intermediates

The tetrafluoroethyl group enhances the metabolic stability of drug candidates. For example:

-

Anticancer agents: Fluorinated aromatics improve cell membrane permeability and target binding affinity.

-

PET radiopharmaceuticals: The bromine atom serves as a leaving group for isotopic labeling with ¹⁸F or ¹¹C .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume